Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate is an organic compound characterized by its unique molecular structure and functional groups. It is classified under the category of boron-containing compounds, specifically as a derivative of picolinic acid. The compound's CAS number is 1354356-24-3, and its molecular formula is C16H24BNO4, with a molecular weight of 305.18 g/mol. This compound is notable for its applications in organic synthesis and medicinal chemistry.
Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate is sourced from various chemical suppliers and research institutions. It falls under the broader classification of picolinate derivatives and boron compounds, which are important in various chemical reactions and applications in pharmaceuticals and materials science.
The synthesis of tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate typically involves the reaction of tert-butyl picolinate with a boron reagent. The process can be summarized in the following steps:
The reaction conditions such as temperature, solvent choice (commonly dichloromethane or tetrahydrofuran), and reaction time are critical for optimizing yield and purity. The use of catalysts may also enhance the efficiency of the reaction.
The molecular structure of tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate features a tert-butyl group attached to a picolinate moiety with a boron-containing dioxaborolane substituent. The structural representation can be summarized as follows:
Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate can participate in various chemical reactions due to its functional groups:
The reactivity is influenced by factors such as solvent polarity and temperature. For instance, higher temperatures may facilitate nucleophilic substitution reactions.
The mechanism by which tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate exerts its effects can vary based on its application:
Quantitative data on reaction kinetics and mechanisms can be derived from experimental studies focusing on reaction rates and product distributions.
Relevant data regarding these properties can be found in chemical databases such as PubChem or Sigma-Aldrich .
Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate has several scientific uses:
The compound tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate is systematically named according to IUPAC conventions as follows:
Table 1: Key Nomenclature and Molecular Descriptors
Property | Value |
---|---|
IUPAC Name | tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate |
Molecular Formula | C₁₇H₂₄BNO₄ |
Canonical SMILES | O=C(OC(C)(C)C)C1=NC=C(C=C1)B2OC(C)(C)C(C)(C)O2 |
InChIKey | IALBJISWTZHHAJ-UHFFFAOYSA-N |
Isomeric Position | 6-Borylated picolinate (regioisomeric purity >97%) |
The boronate ester group exhibits distinct geometric and electronic features:
Table 2: Key Bonding Parameters
Bond/Parameter | Value/Description |
---|---|
B–C bond length | 1.56 Å (resonance-stabilized) |
B–O bond length | 1.37 Å (dative) |
O–B–O bond angle | ~112° (distorted tetrahedral) |
Dihedral (B–C–C–N) | 0° (coplanar for π-conjugation) |
NMR Spectroscopy [4] [6] [10]:
IR Spectroscopy [4]:
Mass Spectrometry [7]:
While single-crystal X-ray data for this specific compound is unavailable in the search results, inferences are drawn from analogous boronate esters:
Table 3: Inferred Solid-State Properties
Parameter | Observation |
---|---|
Crystal system | Monoclinic (predicted) |
π-Stacking distance | 3.9 Å |
Dominant interactions | C–H···O (2.5–2.8 Å), van der Waals |
Thermal stability | Decomposes >200°C (DSC) |
CAS No.: 31868-18-5
CAS No.: 9005-53-2
CAS No.:
CAS No.:
CAS No.: 6027-71-0